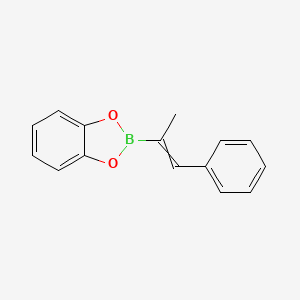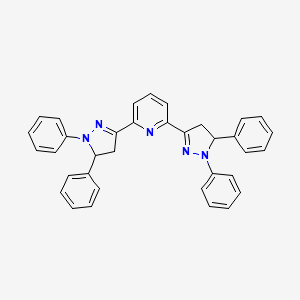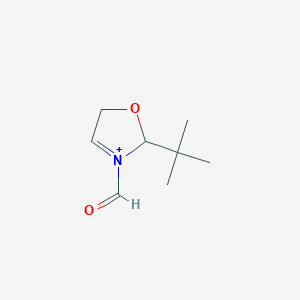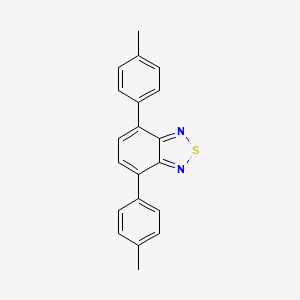
Propan-2-yl 4-phenylbut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 4-phenylbut-3-enoate: is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction between propan-2-ol (isopropanol) and 4-phenylbut-3-enoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propan-2-yl 4-phenylbut-3-enoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenylbut-3-enoic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production and easy scalability. The product is then purified through distillation or recrystallization techniques to obtain the desired ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl 4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: 4-phenylbut-3-enoic acid or 4-phenylbutan-2-one.
Reduction: 4-phenylbutan-2-ol or 4-phenylbutane.
Substitution: Various substituted phenylbutanoates.
Aplicaciones Científicas De Investigación
Propan-2-yl 4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of propan-2-yl 4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of its potential antimicrobial and anti-inflammatory effects .
Comparación Con Compuestos Similares
Propan-2-yl 2-oxo-4-phenylbut-3-enoate: Similar in structure but contains an additional oxo group.
4-Phenylbut-3-enoic acid: The parent acid from which the ester is derived.
Methyl 4-phenylbut-3-enoate: Another ester with a methyl group instead of an isopropyl group.
Uniqueness: Propan-2-yl 4-phenylbut-3-enoate is unique due to its specific ester linkage and the presence of both phenyl and alkenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
144759-78-4 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
propan-2-yl 4-phenylbut-3-enoate |
InChI |
InChI=1S/C13H16O2/c1-11(2)15-13(14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3 |
Clave InChI |
ICHATURYEKXYGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)

![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)





![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)

![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)

